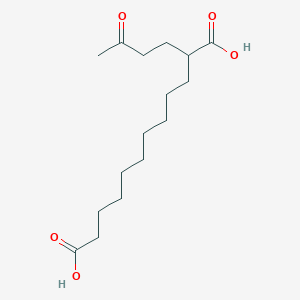

2-(3-Oxobutyl)dodecanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62788-34-5 |

|---|---|

Molecular Formula |

C16H28O5 |

Molecular Weight |

300.39 g/mol |

IUPAC Name |

2-(3-oxobutyl)dodecanedioic acid |

InChI |

InChI=1S/C16H28O5/c1-13(17)11-12-14(16(20)21)9-7-5-3-2-4-6-8-10-15(18)19/h14H,2-12H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

WVUNOWFISKCONM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(CCCCCCCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization of Oxo and Dicarboxylic Acid Functionalities in Complex Molecule Synthesis

The presence of both an oxo (or keto) group and two carboxylic acid moieties within a single molecular framework, as seen in 2-(3-Oxobutyl)dodecanedioic acid, offers a versatile platform for chemical transformations. Oxo complexes, which contain one or more oxo ligands bonded to a central metal atom, are highly reactive and play a crucial role in catalysis, materials science, and bioinorganic chemistry. numberanalytics.com Their ability to participate in oxidation and reduction reactions makes them valuable intermediates in various chemical processes. numberanalytics.com The synthesis of oxo complexes can be achieved through several methods, including the reaction of metal salts with oxo ligands, the oxidation of metal complexes, or the hydrolysis of metal complexes. numberanalytics.com

Dicarboxylic acids, on the other hand, are organic compounds containing two carboxylic acid functional groups. longdom.org This dual functionality makes them essential building blocks in organic synthesis. longdom.org They can be readily converted into more reactive derivatives such as acid chlorides or anhydrides, which can then be used to form esters, amides, and other functional groups. longdom.org Furthermore, dicarboxylic acids can participate in a variety of reactions, including Diels-Alder reactions to form cyclic compounds and oxidative cleavage reactions to yield aldehydes or ketones. longdom.org Their most prominent application lies in the synthesis of polymers like polyesters and polyamides. longdom.org

Rationale for Dedicated Academic Investigation into 2 3 Oxobutyl Dodecanedioic Acid Chemistry

A dedicated academic investigation into the chemistry of 2-(3-Oxobutyl)dodecanedioic acid is warranted for several reasons. The unique combination of a β-keto group and a long-chain dicarboxylic acid moiety suggests that this molecule could serve as a valuable precursor in the synthesis of complex molecular architectures and functional polymers. The dicarboxylic acid functionality provides sites for polymerization, while the keto group offers a handle for further chemical modifications, potentially leading to materials with novel properties.

Long-chain dicarboxylic acids, such as dodecanedioic acid, are already recognized as important monomers for the production of high-performance polyamides and polyesters. fraunhofer.deresearchgate.net The introduction of a reactive oxobutyl side chain could lead to polymers with enhanced characteristics, such as improved cross-linking capabilities or altered physical properties. Furthermore, the study of the intramolecular interactions and reactions between the keto and carboxylic acid groups within the same molecule could provide fundamental insights into reaction mechanisms and conformational preferences in complex organic molecules.

Overview of Current Research Landscape and Identified Knowledge Gaps Pertaining to 2 3 Oxobutyl Dodecanedioic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. ias.ac.in For this compound, the primary functionalities that guide the disconnection strategy are the two carboxylic acid groups and the keto-functionalized alkyl chain at the C-2 position.

The most logical disconnection is the C-C bond at the C-2 position, which attaches the oxobutyl side chain to the dodecanedioic acid backbone. This disconnection reveals a dianion of dodecanedioic acid as a key synthon and an electrophilic 4-carbon unit. The corresponding synthetic operation would be an α-alkylation of dodecanedioic acid. libretexts.orgyoutube.com

An alternative, though likely more complex, disconnection could involve the formation of one of the carboxylic acid groups late in the synthesis, perhaps from a precursor nitrile or ester group that is carried through the synthesis. However, the α-alkylation approach appears more direct and is the focus of the subsequent synthetic discussion.

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, both convergent and divergent synthetic routes can be conceptualized for the construction of this compound.

A convergent synthesis aims to bring together two or more complex fragments late in the synthetic sequence. nih.govnih.gov In the context of our target molecule, a convergent approach would involve the synthesis of the dodecanedioic acid backbone and the 3-oxobutyl side chain precursor separately, followed by their coupling. A plausible convergent route would start with commercially available dodecanedioic acid. Treatment with two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the dianion, which can then be alkylated with a suitable electrophile such as 4-bromobutan-2-one. To avoid self-condensation of the bromo-ketone, it may be necessary to use a protected form, such as 4-bromo-2-butanone ethylene (B1197577) ketal, followed by deprotection.

A divergent synthesis , on the other hand, involves modifying a common intermediate to produce a variety of related compounds. rsc.orgnih.govnih.gov A divergent approach to this compound could start from a derivative of dodecanedioic acid, for example, the dimethyl ester. This could be subjected to a Claisen condensation with acetone, followed by decarboxylation to introduce the oxobutyl moiety. However, controlling the regioselectivity of the initial condensation could be challenging.

A comparison of these general approaches is presented in the table below.

| Feature | Convergent Route (α-Alkylation) | Divergent Route (Claisen Condensation) |

| Starting Materials | Dodecanedioic acid, 4-halobutan-2-one derivative | Dimethyl dodecanedioate (B1236620), acetone |

| Key Transformation | α-alkylation of a dicarboxylic acid | Claisen condensation |

| Potential Advantages | More direct, potentially higher yielding | May allow for the synthesis of various analogs |

| Potential Challenges | Requires strong base, potential for over-alkylation | Control of regioselectivity, potential for side reactions |

The synthesis of this compound requires careful control over selectivity.

Chemoselectivity: The target molecule contains three carbonyl groups: two carboxylic acids and one ketone. During the synthesis, it is crucial to differentiate between these functionalities. For instance, in the convergent alkylation approach, the ketone functionality in the electrophile might need to be protected (e.g., as a ketal) to prevent it from reacting with the enolate. Similarly, any reactions intended for the carboxylic acids (e.g., esterification) must not affect the ketone.

Regioselectivity: The alkylation must occur specifically at the C-2 (alpha) position of dodecanedioic acid. The use of a strong, hindered base like LDA at low temperatures is known to selectively deprotonate the α-carbon of carboxylic acids, leading to the desired regioselectivity. libretexts.orgyoutube.com

Stereoselectivity: The C-2 position of the target molecule is a chiral center. The described α-alkylation would produce a racemic mixture. To achieve a stereoselective synthesis, a chiral auxiliary could be employed. For instance, one of the carboxylic acid groups could be converted into a chiral ester or amide. The bulky chiral auxiliary would then direct the incoming electrophile to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule. This principle of substrate-controlled stereoselectivity is a well-established strategy in asymmetric synthesis. nih.govrsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into synthetic planning is essential for sustainable chemical manufacturing. nih.gov

While the proposed α-alkylation using LDA necessitates anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF), other steps in the synthesis could be made greener. For instance, the hydrolysis of protecting groups or esters could potentially be carried out in water or under solvent-free conditions with microwave assistance. Furthermore, the synthesis of the dodecanedioic acid starting material itself can be achieved through biocatalytic routes from renewable feedstocks, which represents a significant green alternative to traditional petrochemical methods. confex.comdigitellinc.com

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives of this compound

The introduction of a chiral center at the C2 position of this compound requires sophisticated synthetic strategies that can effectively control the three-dimensional arrangement of the substituents. Key approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. These methods aim to create a chiral environment during the bond-forming step that favors the formation of one stereoisomer over the other.

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to one of the carboxylic acid groups of a dodecanedioic acid precursor. The resulting chiral amide or ester can then undergo a diastereoselective alkylation or a Michael addition reaction.

For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for the asymmetric alkylation of amides, leading to the formation of quaternary carbon centers with high stereocontrol. nih.gov Amides derived from pseudoephenamine exhibit a high propensity to be crystalline, which can facilitate purification, and provide clear NMR spectra. nih.gov In a hypothetical application to the synthesis of a this compound derivative, one of the carboxylic acids of dodecanedioic acid would be converted to a pseudoephenamine amide. Subsequent alkylation at the α-position with a suitable 3-oxobutyl equivalent would proceed with high diastereoselectivity, guided by the chiral auxiliary.

The following table illustrates the diastereoselectivities achieved in the alkylation of α,β-unsaturated pseudoephenamine amides, a reaction type that could be adapted for the synthesis of the target molecule.

| Electrophile | Diastereomeric Ratio (dr) |

| MeI | >95:5 |

| EtI | >95:5 |

| Allyl-Br | >95:5 |

| Bn-Br | >95:5 |

This data is based on analogous reactions and is presented to illustrate the potential effectiveness of the pseudoephenamine auxiliary. nih.gov

Another powerful strategy is asymmetric Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. To synthesize a chiral derivative of this compound, a precursor such as a mono-ester of 2-methylidene-dodecanedioic acid could be employed as the Michael acceptor. The addition of a nucleophile corresponding to the 3-oxobutyl side chain, catalyzed by a chiral catalyst, would generate the desired chiral center at the C2 position.

Chiral ionic liquids, particularly those derived from natural sources like proline, have emerged as effective catalysts for asymmetric Michael additions. nih.gov These catalysts can activate the substrates through the formation of enamines or iminium ions, leading to high enantioselectivity. nih.gov For example, imidazolium-based chiral ionic liquids have been successfully used in the Michael addition of ketones and aldehydes to nitroalkenes. nih.gov

The table below summarizes the enantioselectivities obtained in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds using chiral organocatalysts, demonstrating the feasibility of this approach.

| Nucleophile | Michael Acceptor | Catalyst | Enantiomeric Excess (ee) |

| Diethyl malonate | Cyclopentenone | Chiral Lewis Acid | High |

| Thiophenol | Chalcone | Chiral Amine | up to 99% |

| Acetone | Nitrostyrene | Proline-derived ionic liquid | up to 85% |

This data is derived from various sources illustrating the potential of asymmetric Michael addition for creating chiral centers. nih.govchemrxiv.org

Furthermore, the stereoselective synthesis of γ-keto acids and their derivatives has been a subject of significant research, providing valuable insights that can be applied to the synthesis of chiral this compound. acs.org Methodologies such as the chiral alkylation of esters using 2-triflyloxy esters have been developed to create chiral γ-keto acids with good stereocontrol. acs.org

In a potential synthetic route, a derivative of dodecanedioic acid could be functionalized to serve as a nucleophile in a reaction with a chiral electrophile containing the 3-oxobutyl moiety. Alternatively, enzymatic methods employing ketoreductases could be used for the stereoselective reduction of a prochiral diketo-precursor, which would introduce chirality at the carbon bearing the hydroxyl group, that could then be oxidized to the ketone. alaska.edumdpi.com

The choice of synthetic strategy will depend on several factors, including the availability of starting materials, the desired stereoisomer, and the scalability of the reaction. The combination of these advanced methodologies provides a powerful toolbox for the enantioselective and diastereoselective synthesis of chiral derivatives of this compound, paving the way for the exploration of their unique properties and potential applications.

Reactivity of the β-Keto-Acid Moiety within this compound

The β-keto-acid portion of the molecule is a primary site of reactivity, susceptible to reactions such as decarboxylation and existing in a state of equilibrium between its keto and enol forms.

Decarboxylation Pathways and Derivatives (e.g., ketone formation)

β-Keto acids are well-known for their propensity to undergo decarboxylation, a reaction that involves the loss of carbon dioxide. masterorganicchemistry.comyoutube.com This process is particularly facile for β-keto acids due to the ability to form a stable, cyclic transition state. masterorganicchemistry.com When heated, this compound is expected to readily decarboxylate. The mechanism proceeds through a six-membered ring intermediate where the carboxyl proton is transferred to the keto oxygen, leading to the concerted cleavage of the C-C bond and the elimination of CO2. youtube.comlibretexts.org This reaction results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.com

The decarboxylation of this compound would yield 5-oxotridecanedioic acid. The general mechanism for the decarboxylation of a β-keto acid is illustrated below:

General Mechanism of β-Keto Acid Decarboxylation

graph TD

A[β-Keto Acid] -- Heat --> B{Cyclic Transition State};

B --> C[Enol Intermediate + CO2];

C --> D[Ketone];

Tautomerism and Keto-Enol Equilibria Studies

Like other carbonyl compounds with α-hydrogens, this compound exhibits keto-enol tautomerism. libretexts.orgmasterorganicchemistry.comTautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium lies between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). masterorganicchemistry.com The keto form is generally the more stable and, therefore, the predominant tautomer at equilibrium for simple ketones. libretexts.orgHowever, the position of the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comIn the case of this compound, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester or the other carboxylic acid group. This stabilization could potentially increase the population of the enol tautomer. masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by both acid and base. libretexts.org* Acid-catalyzed tautomerism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org* Base-catalyzed tautomerism proceeds through the formation of an enolate ion by deprotonation of the α-carbon, which is then protonated on the oxygen atom to yield the enol. libretexts.org The general representation of the keto-enol tautomerism is as follows:

Keto-Enol Tautomerism Equilibrium

| Keto Form | Enol Form |

|---|---|

Transformations at the Terminal Carboxylic Acid Groups of this compound

The two terminal carboxylic acid groups on the dodecanedioic acid backbone provide further opportunities for chemical modification through reactions such as esterification, amidation, and anhydride (B1165640) formation.

Esterification and Amidation Kinetics and Thermodynamics

The terminal carboxylic acid groups of this compound can undergo esterification with alcohols and amidation with amines. These are typically condensation reactions that involve the elimination of a water molecule.

Esterification is generally an acid-catalyzed process. The kinetics of esterification of other dicarboxylic acids, such as adipic acid, have been studied and often follow pseudo-homogeneous models. sphinxsai.comThe reaction rate is influenced by factors such as temperature, the alcohol-to-acid ratio, and the catalyst loading. sphinxsai.comFor this compound, it is expected that both carboxylic acid groups can be esterified, leading to the formation of a diester. The kinetics would likely be complex, with the potential for different rate constants for the esterification of the two non-equivalent carboxylic acid groups.

Amidation of carboxylic acids with amines is often more challenging than esterification because amines are basic and can deprotonate the carboxylic acid to form a less reactive carboxylate salt. libretexts.orgchemistrysteps.comTo overcome this, the reaction is often carried out at high temperatures or with the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgchemistrysteps.comyoutube.comThe use of a Lewis acid catalyst, such as Nb2O5, has also been shown to be effective for the direct amidation of dicarboxylic acids. nih.govThese catalysts can tolerate the basicity of amines and the water produced during the reaction. nih.govThe reaction would proceed to form a diamide.

Anhydride and Imide Formation Pathways

The presence of two carboxylic acid groups allows for the potential formation of cyclic derivatives, such as anhydrides and imides, although the long chain of dodecanedioic acid makes intramolecular cyclization less favorable than for shorter-chain dicarboxylic acids.

Anhydride formation from dicarboxylic acids can be achieved by heating or by using a dehydrating agent. However, for a long-chain dicarboxylic acid like the one in the title compound, intermolecular anhydride formation leading to polyanhydrides is more likely than the formation of a large, strained cyclic monomeric anhydride. The synthesis of poly(dodecanedioic anhydride) is achieved by refluxing dodecanedioic acid with acetic anhydride followed by melt condensation. nih.govA similar process could be envisioned for this compound, which would lead to a polyester-anhydride.

Imide formation typically involves the reaction of a dicarboxylic acid or its anhydride with an amine, followed by heating to cyclize the intermediate amic acid. wikipedia.orgSimilar to anhydride formation, the formation of a large monomeric cyclic imide from this compound is sterically disfavored. Polyimides would be the more probable product from a reaction with a diamine.

Reaction Pathways and Stereochemical Control of the Alkyl Chain

The chiral center at the C2 position of the dodecanedioic acid chain in this compound introduces the element of stereochemistry to its reactions. Controlling the stereochemical outcome of reactions at or near this chiral center is a significant aspect of its chemistry. fiveable.me The decarboxylation of a β-keto acid with a chiral α-carbon can lead to a racemic or an optically active product depending on the mechanism and reaction conditions. In the case of decarboxylation via an achiral enol intermediate, any initial stereochemical information at the α-carbon is lost, leading to a racemic mixture of the resulting ketone. vaia.com For reactions at the terminal carboxylic acid groups, the chiral center is relatively remote, and its influence on the stereochemical course of these reactions would likely be minimal unless a chiral reagent or catalyst is employed that can differentiate between the two diastereotopic faces of the prochiral carboxylic acid groups. The study of stereochemical control in reactions of chiral dicarboxylic acids is an active area of research, with methods being developed to achieve enantioselective transformations. acs.orgnih.govmtu.eduHowever, specific studies on the stereochemical control of reactions involving this compound are not documented in the searched literature.

Catalytic Transformations of this compound

Transition Metal-Catalyzed Reactions and Ligand Effects

No specific data or research findings on the transition metal-catalyzed reactions of this compound, including the influence of various ligands on such transformations, have been identified in the current body of scientific literature.

Organocatalytic Applications in Selective Derivatization

There is no available research detailing the use of organocatalysts for the selective derivatization of this compound.

Biocatalytic Approaches and Enzyme Specificity Studies (e.g., regioselective oxidation, reduction)

Specific studies on the biocatalytic transformations of this compound, including investigations into enzyme specificity for reactions such as regioselective oxidation or reduction of its ketone or carboxylic acid functionalities, have not been reported in the reviewed literature.

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Cocrystals

As of the latest literature review, no publicly available single-crystal X-ray diffraction data for this compound or its cocrystals has been found. The successful growth of single crystals suitable for X-ray diffraction is a prerequisite for such studies. This process can be challenging and is dependent on factors such as solvent selection, temperature, and the intrinsic crystallization tendency of the compound.

In the absence of experimental data, this section will outline the principles of X-ray crystallography and discuss the potential structural insights that could be gained from a successful analysis of this compound.

For this compound, a single-crystal X-ray diffraction study would unequivocally establish its molecular structure. Key structural features that could be elucidated include:

Conformation of the Dodecanedioic Acid Backbone: The long aliphatic chain of the dodecanedioic acid moiety can adopt various conformations. X-ray crystallography would reveal the specific torsion angles along the carbon chain in the solid state.

Orientation of the 3-Oxobutyl Group: The spatial arrangement of the oxobutyl substituent relative to the main dicarboxylic acid chain would be precisely determined. This includes the bond angles and lengths connecting the substituent to the main chain.

Intramolecular and Intermolecular Interactions: The presence of two carboxylic acid groups and a ketone functionality allows for a rich network of hydrogen bonding and other non-covalent interactions. X-ray diffraction would map out these interactions, revealing how the molecules pack in the crystal lattice. This includes identifying hydrogen bond donors and acceptors and their geometric parameters.

Furthermore, the formation and crystallographic analysis of cocrystals of this compound with other molecules (coformers) could offer opportunities to modify its physicochemical properties. Cocrystallization can influence solubility, melting point, and stability. A crystallographic study of such cocrystals would detail the intermolecular interactions between the acid and the coformer, providing a rational basis for crystal engineering.

Hypothetical Crystallographic Data Table for this compound:

The following table is a hypothetical representation of the crystallographic data that could be obtained if single crystals of this compound were successfully analyzed. This data is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Empirical Formula | C16H28O5 |

| Formula Weight | 300.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 20.789(7) |

| α (°) | 90 |

| β (°) | 98.54(3) |

| γ (°) | 90 |

| Volume (ų) | 1758.9(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.132 |

| Absorption Coeff. (mm⁻¹) | 0.085 |

| F(000) | 656 |

| R-factor (%) | 4.5 |

| Data Collection Temp. (K) | 100 |

Chiroptical Spectroscopy (e.g., CD, ORD, VCD) for Stereochemical Assignment of Chiral Analogs

Currently, there is no specific literature available detailing the chiroptical spectroscopic analysis of chiral analogs of this compound. The parent molecule itself is achiral. However, the introduction of a stereocenter, for instance by substitution at the 2-position of the oxobutyl group, would render the molecule chiral, necessitating methods for stereochemical assignment. Chiroptical techniques such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are indispensable tools for this purpose.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD):

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this difference versus wavelength, provides information about the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of chromophores and their surrounding atoms.

For a chiral analog of this compound, the carbonyl group of the ketone and the carboxylic acid moieties would act as chromophores. The CD spectrum would be sensitive to the absolute configuration at the chiral center. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral analog could be determined.

ORD spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. It is closely related to CD spectroscopy through the Kronig-Kramers transforms. While less commonly used now than CD for stereochemical assignment, it can provide complementary information.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information based on the vibrational transitions within a chiral molecule. VCD is particularly powerful for determining the absolute configuration of molecules in solution.

For a chiral analog of this compound, VCD spectra could be recorded and compared with the spectra of enantiomers, which would be mirror images. To assign the absolute configuration, the experimental VCD spectrum would be compared with the spectrum predicted by ab initio calculations for a known configuration (e.g., the R or S enantiomer). A good match between the experimental and calculated spectra would allow for an unambiguous assignment of the absolute configuration.

Hypothetical Chiroptical Data Table for a Chiral Analog of this compound:

The following table provides a hypothetical example of the kind of data that might be obtained from a CD spectroscopic analysis of a chiral analog of this compound. This data is for illustrative purposes only.

| Chiral Analog | Solvent | λmax (nm) [Cotton Effect] | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| (R)-2-(3-Oxo-2-methylbutyl)dodecanedioic acid | Methanol | 295 [n → π* of C=O] | +2500 |

| (S)-2-(3-Oxo-2-methylbutyl)dodecanedioic acid | Methanol | 295 [n → π* of C=O] | -2500 |

Computational Chemistry and Theoretical Modeling of 2 3 Oxobutyl Dodecanedioic Acid

In Silico Design of Novel Catalysts for 2-(3-Oxobutyl)dodecanedioic acid Transformations

Further research and publication in the field of computational chemistry are required to provide the specific data and analysis requested for this compound. We will continue to monitor for any emerging research and update this information as it becomes available.

Materials Science and Engineering Applications of 2 3 Oxobutyl Dodecanedioic Acid and Its Polymers

Role of 2-(3-Oxobutyl)dodecanedioic acid as a Monomer in Polymer Synthesis

The presence of two carboxylic acid groups makes this compound a prime candidate for use as a monomer in condensation polymerization. scienceinfo.com The long C12 backbone, derived from dodecanedioic acid, can impart flexibility and hydrophobicity to the resulting polymer chains. Dodecanedioic acid itself is a known precursor for high-performance polymers like nylon-6,12. nih.gov

Polyester (B1180765) and Polyamide Formation and Co-polymerization

Polyesterification: this compound can react with diols through polycondensation to form polyesters. scienceinfo.comlibretexts.org The reaction involves the formation of ester linkages with the elimination of water. The resulting polyester would possess a unique combination of properties: the long dodecanedioate (B1236620) segment would contribute to flexibility and a lower glass transition temperature, while the pendant oxobutyl group would introduce polarity and a site for further chemical modification.

Polyamidation: Similarly, reaction with diamines would yield polyamides. youtube.comscience-revision.co.uklibretexts.org The amide bonds formed are typically strong and can lead to polymers with high thermal stability and mechanical strength. The long aliphatic chain from the dodecanedioic acid moiety would influence the polymer's melting point and crystallinity. The presence of the ketone group could disrupt the regular packing of polymer chains, potentially leading to materials with lower crystallinity but enhanced solubility in certain solvents.

Co-polymerization: To fine-tune the properties of the final material, this compound could be used as a co-monomer with other dicarboxylic acids or their derivatives. For instance, co-polymerization with aromatic dicarboxylic acids like terephthalic acid could enhance the rigidity and thermal stability of the resulting polyester or polyamide. nih.gov Conversely, incorporating other long-chain dicarboxylic acids could further enhance flexibility.

Table 1: Potential Diol and Diamine Co-monomers for Polymerization with this compound and Their Expected Influence on Polymer Properties

| Co-monomer | Polymer Type | Expected Influence on Properties |

| Ethane-1,2-diol | Polyester | Increased rigidity compared to longer chain diols |

| 1,4-Butanediol | Polyester | Balance of flexibility and mechanical strength |

| 1,6-Hexanediamine | Polyamide | Formation of a nylon-type polymer with potential for high strength |

| Benzene-1,4-diamine | Polyamide | Increased rigidity and thermal stability due to the aromatic ring |

Cross-linking Agents and Network Formation

The ketone group in the this compound monomer provides a reactive site for cross-linking, which can transform linear polymers into three-dimensional networks with enhanced mechanical and thermal properties. specialchem.comlibretexts.orgwikipedia.org This cross-linking can be achieved through various chemical reactions. For example, the ketone can react with dihydrazides to form hydrazone linkages, a common method for creating dynamic and reversible cross-links in polymers.

Furthermore, the presence of the ketone functionality opens up possibilities for post-polymerization modification. The ketone can be reduced to a hydroxyl group, which can then participate in further esterification or urethane (B1682113) formation reactions. This versatility allows for the creation of complex polymer architectures and materials with tunable properties.

Functional Materials Derived from this compound

The unique structure of this compound makes it a promising precursor for a variety of functional materials.

Polymeric Hydrogels and Bio-based Plastic Precursors

Polymeric Hydrogels: Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water. researchgate.net Dicarboxylic acids are known to be effective cross-linking agents in the formation of hydrogels, particularly with polymers like chitosan (B1678972) and polyvinyl alcohol (PVA). researchgate.netresearchgate.netresearchgate.net The long aliphatic chain of this compound could contribute to the formation of hydrophobic domains within the hydrogel network, leading to amphiphilic hydrogels with interesting swelling and release characteristics. The ketone group could also be utilized for creating pH-responsive hydrogels or for conjugating bioactive molecules.

Bio-based Plastic Precursors: There is a growing demand for plastics derived from renewable resources. Long-chain dicarboxylic acids are key building blocks for bio-based polyamides and polyesters. nih.govresearchgate.netnih.gov While this compound itself may not be directly bio-derived, its parent compound, dodecanedioic acid, can be produced through the fermentation of plant oil derivatives. nih.gov This opens the door for creating partially bio-based polymers with unique functionalities. The introduction of monomers like 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid, in co-polymerization with this compound could lead to the development of novel bio-based engineering plastics. mdpi.comresearchgate.net

Surface Modification and Coating Applications

The carboxylic acid groups of this compound can be used to modify the surfaces of various materials. Carboxylic acids are known to bind to metal oxide surfaces, forming self-assembled monolayers (SAMs). nih.govmdpi.com The long dodecyl chain would create a hydrophobic surface, while the ketone group would be exposed at the interface, allowing for further functionalization. This could be useful for creating surfaces with specific wetting properties, for immobilizing catalysts, or for creating biocompatible coatings on medical implants.

In coating applications, polyesters and polyamides derived from this monomer could offer a unique combination of flexibility, adhesion, and chemical reactivity. The ketone groups within the polymer backbone could be used as sites for cross-linking the coating after application, leading to a durable and resistant finish.

Self-Assembly and Supramolecular Chemistry Involving this compound

Dicarboxylic acids are well-known building blocks in supramolecular chemistry, capable of forming well-ordered structures through hydrogen bonding. researchgate.netiucr.orgacs.orgnih.govresearchgate.net The two carboxylic acid groups of this compound can form strong, directional hydrogen bonds with each other and with other molecules, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. acs.orgrsc.org

The presence of the bulky and polar 3-oxobutyl substituent would significantly influence the self-assembly behavior. It could disrupt the typical packing patterns observed for simple dicarboxylic acids, potentially leading to the formation of novel supramolecular architectures. The ketone group itself can act as a hydrogen bond acceptor, further complicating and enriching the possible intermolecular interactions. The interplay between the hydrogen bonding of the carboxylic acid groups and the steric and electronic effects of the oxobutyl group could be exploited to design new crystalline materials with interesting optical or electronic properties.

Crystal Engineering and Cocrystallization for Novel Solid-State Structures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Dicarboxylic acids are particularly valuable in this field due to the robust and directional nature of the hydrogen bonds formed by their carboxyl groups. The presence of a long dodecane (B42187) chain in this compound introduces van der Waals interactions as a significant factor in its crystal packing, while the two terminal carboxylic acid groups can form strong hydrogen bonds, often leading to the formation of linear chains or tapes.

The introduction of a ketone group at the second position of the dodecanedioic acid backbone offers an additional site for intermolecular interactions. This polar group can participate in weaker hydrogen bonds (C-H···O) or dipole-dipole interactions, potentially disrupting or modifying the typical packing of long-chain dicarboxylic acids. This could lead to the formation of novel crystalline polymorphs with distinct physical properties, such as melting point, solubility, and mechanical strength.

For instance, studies on the cocrystallization of aliphatic dicarboxylic acids with isoniazid (B1672263) derivatives have shown that the resulting crystal structures can be isostructural or exhibit unique packing motifs depending on the chain length of the dicarboxylic acid. rsc.orgresearchgate.net This suggests that the dodecane chain of this compound will significantly influence the geometry of its cocrystals. The interplay between the strong hydrogen bonds of the carboxylic acids, the weaker interactions of the ketone group, and the van der Waals forces of the long alkyl chain could be exploited to create a wide range of solid-state materials with tunable properties.

Table 1: Potential Supramolecular Synthons and Interactions in the Crystal Engineering of this compound

| Interacting Groups | Type of Interaction | Potential Supramolecular Synthon | Reference |

| Carboxylic acid - Carboxylic acid | Strong Hydrogen Bond | Homodimeric ring (R22(8)), Catemeric chain (C(4)) | acs.org |

| Carboxylic acid - Pyridine | Strong Hydrogen Bond | Heterodimeric ring (R22(7)) | rsc.orgmdpi.com |

| Carboxylic acid - Amide | Strong Hydrogen Bond | Heterodimeric ring | acs.org |

| Ketone - C-H group | Weak Hydrogen Bond | C-H···O interactions influencing packing | rsc.org |

| Alkyl chain - Alkyl chain | van der Waals forces | Interdigitated or parallel packing arrangements | rsc.org |

Nanostructure Formation (e.g., micelles, vesicles, fibers)

The amphiphilic nature of this compound, with its hydrophilic dicarboxylic acid head groups and a long hydrophobic alkyl tail, makes it a prime candidate for self-assembly into various nanostructures in aqueous and organic solvents. Such molecules, with two polar head groups at opposite ends of a long hydrophobic spacer, are known as bolaamphiphiles. acs.org

In aqueous solutions, depending on the pH and concentration, this compound is expected to form a variety of aggregates. At low concentrations, it might exist as monomers or small aggregates. As the concentration increases above the critical aggregation concentration, the molecules can self-assemble into more defined structures like micelles or vesicles. Unlike single-headed amphiphiles, bolaamphiphiles can form monolayers that bend into U-shaped conformations to form vesicles, or they can arrange in a more extended fashion to form monolayer sheets that can close into vesicles or stack to form nanofibers. acs.orgresearchwithrutgers.com The presence of the ketone group could influence the curvature of the resulting aggregates due to its polarity and steric bulk.

Furthermore, in organic solvents, dicarboxylic acids have been shown to act as organogelators, forming fibrous networks that can immobilize the solvent. rsc.org The self-assembly process in this case is driven by hydrogen bonding between the carboxylic acid groups, leading to the formation of one-dimensional chains that entangle to create a three-dimensional network. The long alkyl chain of this compound would enhance the van der Waals interactions between the gelator molecules, contributing to the stability of the gel network. The ketone group could further influence the packing of the molecules within the fibers, potentially leading to gels with unique rheological properties. Studies on other dicarboxylic acid-based organogelators have demonstrated that the morphology of the self-assembled structures can be controlled by factors such as solvent polarity and the length of the alkyl chain. rsc.org

The ability to form diverse nanostructures such as micelles, vesicles, and fibers makes this compound and its polymers interesting for applications in drug delivery, templating for the synthesis of nanomaterials, and as rheology modifiers.

Table 2: Potential Nanostructures Formed by this compound

| Nanostructure | Driving Force for Assembly | Potential Application Areas | References |

| Micelles | Hydrophobic effect in aqueous solution | Solubilization of nonpolar substances, drug delivery | nih.gov |

| Vesicles | Hydrophobic effect, U-shaped conformation of bolaamphiphile | Encapsulation of hydrophilic substances, drug delivery, nanoreactors | acs.org |

| Nanofibers | Hydrogen bonding between carboxylic acids in organic solvents | Organogelation, templates for nanomaterials, tissue engineering | rsc.orgnih.gov |

Catalytic or Sensing Applications of this compound Derivatives (e.g., as ligands in organometallic catalysis, chemosensors for specific non-biological analytes)

The functional groups of this compound also lend themselves to applications in catalysis and chemical sensing. The two carboxylic acid groups and the ketone group can all act as coordination sites for metal ions, making derivatives of this molecule potential ligands for organometallic catalysis.

In catalysis, dicarboxylic acids can be used to synthesize metal-organic frameworks (MOFs) or coordination polymers. publish.csiro.au By coordinating to metal centers, this compound could form extended networks with porous structures. The nature of the metal ion and the coordination geometry would determine the topology and properties of the resulting framework. The ketone group could either remain as a pendant functional group within the pores, available for post-synthetic modification or interaction with substrates, or it could participate in the coordination to the metal center, influencing the catalytic activity. Transition metal complexes with ketone ligands are known and can participate in various catalytic reactions. nih.govnih.govnih.gov

For sensing applications, the ability of the dicarboxylic acid and ketone moieties to bind to specific analytes can be exploited. Derivatives of this compound could be designed as chemosensors for non-biological analytes such as metal ions or anions. For example, the carboxylic acid groups are known to bind to lanthanide ions, and the resulting complexes can exhibit characteristic luminescence. publish.csiro.auacs.orgrsc.org The binding of an analyte to the ligand or the metal center can cause a change in the luminescence properties, such as intensity or lifetime, which can be used for quantitative detection. The ketone group could provide an additional binding site, potentially enhancing the selectivity and sensitivity of the sensor. For instance, dicarboxylic acid-based chemosensors have been developed for the colorimetric detection of anions like maleate (B1232345) and fumarate. tandfonline.comrsc.org Furthermore, the keto-enol tautomerism that can be exhibited by the β-keto-acid moiety could be modulated by the coordination of metal ions, leading to changes in the spectroscopic properties of the molecule, a principle that has been used in the design of fluorescent sensors. acs.org

Table 3: Potential Catalytic and Sensing Applications

| Application Area | Role of this compound derivative | Principle of Operation | References |

| Organometallic Catalysis | Ligand for transition metal complexes or building block for MOFs | The metal complex catalyzes a specific chemical transformation. The ligand influences the catalyst's activity and selectivity. | nih.govnih.govnih.gov |

| Luminescent Sensing | Ligand for lanthanide ions | Binding of an analyte modulates the luminescence of the lanthanide complex (antenna effect). | publish.csiro.auacs.orgrsc.org |

| Colorimetric Sensing | Anion receptor | Binding of a specific anion leads to a visible color change. | tandfonline.comrsc.org |

| Fluorescent Sensing | Chemosensor for metal ions | Coordination of a metal ion to the ketone and carboxylate groups alters the fluorescence properties of a conjugated fluorophore. | acs.orgnih.gov |

Environmental Transformation and Degradation Pathways of 2 3 Oxobutyl Dodecanedioic Acid Focus on Mechanism

Abiotic Degradation Mechanisms

The transformation of 2-(3-Oxobutyl)dodecanedioic acid in the absence of biological activity is dictated by physical and chemical processes. These abiotic pathways, primarily photochemistry and hydrolysis, are fundamental to determining the compound's persistence in various environmental compartments.

Photochemical Degradation Pathways under Simulated Environmental Conditions

Currently, there is a significant lack of specific research detailing the photochemical degradation pathways of this compound under simulated environmental conditions. While it can be hypothesized that the ketone and carboxylic acid functionalities may be susceptible to photolytic cleavage or reaction with photochemically generated reactive species like hydroxyl radicals, no empirical data is available in the public domain to confirm these pathways or their kinetics.

Hydrolytic Stability and Reaction Kinetics in Aqueous Systems

Biotic Degradation Mechanisms and Microbial Metabolism

The primary route for the environmental breakdown of many organic compounds is through the metabolic activities of microorganisms. This section explores the potential for microbial communities to degrade this compound.

Identification of Microbial Degraders and Associated Metabolic Pathways

Scientific literature has not yet identified specific microbial species or consortia capable of degrading this compound. The structural similarity to naturally occurring fatty acids and dicarboxylic acids suggests that microorganisms possessing enzymes for beta-oxidation and omega-oxidation pathways could potentially metabolize this compound. However, without dedicated research, the specific microbial degraders and the precise metabolic pathways remain unknown.

Elucidation of Enzymatic Cleavage and Oxidation Pathways

Given the absence of identified microbial degraders, the specific enzymatic cleavage and oxidation pathways for this compound have not been elucidated. Hypothetically, initial enzymatic attack could involve the oxidation of the terminal methyl group of the dodecanedioic acid backbone (omega-oxidation) or the cleavage of the oxobutyl side chain. Subsequent beta-oxidation of the dicarboxylic acid chain would then lead to its complete mineralization. However, these proposed pathways are speculative and await experimental verification.

Chemical Fate in Various Environmental Compartments

The ultimate environmental distribution and persistence of this compound are determined by its transformation processes within soil, water, and sediment.

Due to the limited available data on its specific degradation pathways, a definitive assessment of its chemical fate in different environmental compartments is challenging. Its water solubility, influenced by the two carboxylic acid groups, would suggest a potential for transport in aqueous systems. In soil and sediment, its fate would be governed by a combination of potential microbial degradation, sorption to organic matter, and leaching. The lack of specific studies, however, means that its partitioning behavior, transformation rates, and the identity of its terminal degradation products in these environments have not been established.

Future Research Directions and Emerging Paradigms for 2 3 Oxobutyl Dodecanedioic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency

The industrial viability of 2-(3-Oxobutyl)dodecanedioic acid hinges on the development of efficient and sustainable synthetic routes. Current methods for producing dicarboxylic acids often rely on petrochemical feedstocks and can involve harsh reaction conditions. azom.comuni-mainz.de Future research must prioritize greener alternatives.

Biotechnological approaches present a highly promising avenue. Genetically engineered microorganisms could be designed to produce long-chain dicarboxylic acids from renewable resources like fatty acids or alkanes. nih.gov Specifically, pathways could be engineered to introduce the oxobutyl side chain onto a dodecanedioic acid precursor. Another sustainable strategy is the use of electrochemical methods, which can generate dicarboxylic acids from hydrocarbons using electricity and oxygen, thereby avoiding harsh chemical oxidants and the production of harmful byproducts like nitrogen oxides. azom.comuni-mainz.de

Furthermore, catalytic advancements are crucial. The use of catalysts such as those based on Grubbs' catalyst for metathesis reactions could offer efficient routes from unsaturated fatty acid precursors. researchgate.net The development of chemoselective catalysts will be essential to control the reactivity of the different functional groups during synthesis.

| Synthetic Methodology | Potential Precursors | Key Advantages | Research Focus |

| Biotechnological Synthesis | Fatty acids, Alkanes, Glucose | Utilizes renewable feedstocks, potentially lower energy consumption, high specificity. osti.gov | Strain development, pathway optimization for incorporating the oxobutyl group. nih.gov |

| Electrochemical Synthesis | Unsaturated hydrocarbons | Avoids harsh oxidants, reduces byproducts, cost-effective. azom.comuni-mainz.de | Optimization of electrode materials and reaction conditions for high yield and selectivity. |

| Catalytic Metathesis | Unsaturated fatty acids | High efficiency, solvent-free conditions possible. researchgate.net | Development of catalysts that are tolerant to the carboxylic acid and ketone functionalities. |

| Oxidative Cleavage | Cyclic or unsaturated precursors | Direct route to dicarboxylic acids. | Use of green oxidants and catalysts to improve sustainability. mdpi.com |

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The trifunctional nature of This compound opens up a vast landscape of chemical reactivity waiting to be explored. The interplay between the two carboxylic acid groups and the ketone functionality could lead to novel molecular structures and reaction pathways.

Future research should focus on the selective functionalization of the molecule. For instance, catalyst-controlled site-selective C-H activation could be employed to introduce new functional groups at specific positions on the aliphatic chain. researchgate.netrsc.org The native carboxylate groups can act as directing groups for such transformations, offering a more streamlined synthetic approach. acs.org

The ketone group offers another reactive handle. It can participate in a wide range of reactions, including aldol (B89426) condensations, reductive aminations, and various nucleophilic additions. libretexts.orgmsu.edu The development of novel catalytic systems, including organocatalysts and transition metal catalysts, will be key to controlling the stereochemistry and chemoselectivity of these reactions. rsc.org The use of α-keto acids as acylating agents in organic synthesis highlights the potential reactivity of the keto-acid moiety, which could be harnessed for various coupling reactions. acs.org

| Reaction Type | Target Functional Group | Potential Catalyst | Anticipated Outcome |

| Site-selective C-H Lactonization | Aliphatic C-H bonds | Palladium catalysts with specific ligands. researchgate.net | Formation of lactones, creating cyclic structures for further functionalization. |

| Decarbonylative Heck Olefination | Carboxylic acid | Palladium catalysts. ruhr-uni-bochum.de | Conversion of carboxylic acid groups to vinyl groups, enabling further polymerization or modification. |

| Reductive Amination | Ketone | Acid or base catalysts with a reducing agent. libretexts.org | Introduction of amine functionalities, leading to amino acids or polyamides. |

| Aldol Condensation | Ketone (α-carbon) | Acid or base catalysts. msu.edu | Carbon-carbon bond formation, leading to more complex molecular architectures. |

Integration of this compound into Advanced Material Architectures and Smart Polymers

The structure of This compound makes it an ideal building block for advanced polymers. The two carboxylic acid groups can readily participate in condensation polymerizations to form polyesters and polyamides. azom.com The long aliphatic chain would impart flexibility to the polymer backbone, while the oxobutyl side chain can introduce unique properties.

A particularly exciting area of future research is the development of "smart" or stimuli-responsive polymers. youtube.com The ketone and carboxylic acid groups can act as responsive sites. For example, the carboxylic acid groups could make the polymer pH-responsive, altering its solubility or conformation with changes in acidity. youtube.com The ketone group could be used for post-polymerization modification or to create cross-links that respond to specific chemical stimuli.

The integration of this monomer into coordination polymers and metal-organic frameworks (MOFs) is another promising direction. mdpi.comrsc.org The carboxylic acid groups can coordinate with metal ions to form extended networks with potential applications in catalysis, gas storage, and sensing.

| Polymer Type | Key Feature from Monomer | Potential Properties | Potential Applications |

| Polyesters/Polyamides | Dicarboxylic acid functionality | Flexibility from the C12 chain, potential for high thermal stability. | Engineering plastics, fibers, adhesives. samaterials.com |

| pH-Responsive Polymers | Carboxylic acid groups | Changes in solubility or swelling in response to pH. youtube.com | Drug delivery systems, sensors. |

| Chemically-Responsive Gels | Ketone functionality | Formation of cross-links that can be cleaved or formed by specific chemical triggers. | Self-healing materials, controlled release systems. |

| Coordination Polymers/MOFs | Carboxylic acid groups | Porous structures with high surface area. mdpi.comrsc.org | Catalysis, chemical separations, sensing. |

Bio-inspired Chemical Synthesis and Transformative Applications of this compound

Nature provides a wealth of inspiration for the synthesis of complex molecules. Bio-inspired synthetic strategies could offer novel and sustainable ways to produce This compound . For instance, enzymatic catalysis could be employed to perform specific transformations with high selectivity and under mild conditions. nih.gov The use of whole-cell biocatalysts or isolated enzymes could be explored for both the synthesis of the monomer and for its subsequent polymerization. nih.gov

The production of dicarboxylic acids from renewable feedstocks is a key area of research in sustainable chemistry. researchgate.netosti.gov By leveraging biosynthetic pathways, it may be possible to produce This compound from glucose or other biomass-derived starting materials.

Transformative applications could arise from the biocompatibility and biodegradability of polymers derived from this monomer. If synthesized from renewable resources, these polymers would have a significantly lower environmental footprint than their petrochemical-based counterparts. This opens up possibilities for their use in biomedical applications, such as biodegradable sutures and drug delivery vehicles, as well as in environmentally friendly plastics and packaging.

Synergistic Approaches Combining Advanced Computational and Experimental Studies

The complexity of This compound makes it an ideal candidate for synergistic studies that combine computational modeling with experimental validation. Computational chemistry can provide valuable insights into the molecule's conformational landscape, reactivity, and spectral properties. elsevierpure.comnih.gov

Ab initio molecular dynamics simulations can be used to understand the conformational preferences of the molecule in different environments, which can influence its reactivity and the properties of polymers derived from it. nih.gov Density functional theory (DFT) calculations can help to elucidate reaction mechanisms and predict the outcomes of catalytic transformations, guiding the design of more efficient and selective catalysts. elsevierpure.com

This computational-experimental synergy can accelerate the pace of research by allowing for the in-silico screening of reaction conditions and catalysts before they are tested in the lab. It can also provide a deeper understanding of the structure-property relationships that govern the behavior of this molecule and its derivatives.

Emerging Paradigms in Sustainable Chemistry and Circular Economy Utilizing this compound

This compound is well-positioned to play a role in the transition towards a more sustainable chemical industry and a circular economy. The principles of green chemistry can be applied throughout the lifecycle of this compound, from its synthesis to its end-of-life.

The development of bio-based and electrochemical synthetic routes, as discussed earlier, is a key element of this paradigm shift. azom.comuni-mainz.de Furthermore, the design of polymers from this monomer with built-in biodegradability or recyclability is crucial for closing the loop of the material lifecycle. The presence of multiple functional groups could be exploited to design polymers that can be chemically recycled back to their monomeric components under mild conditions.

The use of This compound as a platform chemical derived from renewable resources aligns with the goals of creating a bio-based economy. patsnap.com By replacing petrochemical-derived dicarboxylic acids with this versatile and potentially sustainable alternative, a significant step can be taken towards reducing the environmental impact of the chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.